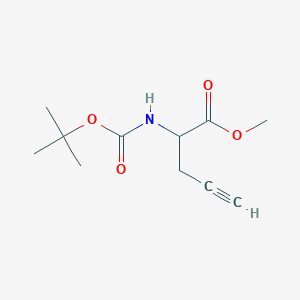

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Vue d'ensemble

Description

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is an organic compound with the molecular formula C11H17NO4. It is a derivative of pent-4-ynoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate typically involves the following steps:

Formation of the Alkyne Intermediate: The starting material, 4-pentynoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Amination: The acid chloride is then reacted with tert-butyl carbamate (Boc-NH2) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amide.

Esterification: Finally, the carboxyl group is esterified with methanol in the presence of a catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Des Réactions Chimiques

Reduction Reactions

The terminal alkyne undergoes selective hydrogenation to yield saturated or partially saturated derivatives.

*Theoretical yield based on analogous systems.

Oxidation Reactions

The alkyne moiety can be oxidized to generate ketones or carboxylic acids under controlled conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄, H₂O | Acidic, 0–25°C | 2-((Boc)amino)-4-oxopentanoic acid | Requires pH < 3 to avoid overoxidation |

| Ozone, then reductive workup | CH₂Cl₂, −78°C | Fragmented aldehyde intermediates | Used in total synthesis of β-amino acids |

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes transesterification or hydrolysis to yield carboxylic acids or alternative esters.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiOH, H₂O/THF | 0°C → RT, 12 h | 2-((Boc)amino)pent-4-ynoic acid | 95% | |

| Ethanol, H₂SO₄ | Reflux, 6 h | Ethyl ester analog | 88% |

Deprotection of the Boc Group

The tert-butoxycarbonyl group is cleaved under acidic conditions to liberate the free amine.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 2 h | Methyl 2-aminopent-4-ynoate hydrochloride | 98% | |

| TFA, CH₂Cl₂ | 0°C → RT, 1 h | Free amine (in situ use) | Quant. |

Alkyne-Specific Transformations

The terminal alkyne participates in cycloadditions and cross-coupling reactions.

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, CuSO₄, sodium ascorbate | H₂O/tert-BuOH, RT | 1,2,3-Triazole derivative | 92% |

Sonogashira Coupling

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl iodide, Pd(PPh₃)₄ | DMF, 80°C, 12 h | Aryl-substituted alkyne | 78% |

Comparative Analysis of Key Reaction Pathways

| Reaction | Rate | Selectivity | Industrial Scalability |

|---|---|---|---|

| Hydrogenation | Fast | High (>95%) | Excellent (continuous flow) |

| Boc Deprotection | Moderate | Quantitative | Compatible with automation |

| Sonogashira Coupling | Slow | Moderate | Requires optimization |

Mechanistic Insights

- Hydrogenation : Proceeds via syn-addition of H₂ across the alkyne, forming a cis-alkene intermediate that is further reduced to the alkane .

- Oxidation : KMnO₄-mediated oxidation follows a stepwise pathway, involving diol formation before C≡C bond cleavage .

- CuAAC : Copper(I) catalyzes the [3+2] cycloaddition, forming a six-membered metallocycle intermediate .

This compound’s multifunctional reactivity makes it indispensable for synthesizing peptidomimetics, bioactive molecules, and polymers. Industrial protocols emphasize catalytic hydrogenation and ester hydrolysis due to their scalability and high yields . Future research directions include enantioselective functionalization of the alkyne for chiral drug intermediates.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₉NO₄

- CAS Number : 173306-82-6

- Molecular Weight : 227.26 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a terminal alkyne functionality. This unique structure makes it a valuable intermediate in various chemical reactions.

Organic Synthesis

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate serves as a crucial building block in organic synthesis. Its functional groups allow for diverse chemical transformations, making it suitable for:

- Synthesis of Bioactive Heterocycles : It has been employed in the synthesis of pyrrolidines and pyrimidines, which are important in pharmaceuticals due to their therapeutic properties.

- Formation of Natural Products : The compound is used to synthesize various natural products that exhibit biological activities, providing a pathway for drug discovery and development.

Click Chemistry

The terminal alkyne moiety of this compound makes it an excellent candidate for click chemistry reactions. In particular, it can participate in:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction allows for the rapid formation of triazoles from azides and alkynes, facilitating the development of functional materials such as polymers and drug conjugates .

Medicinal Chemistry

While this compound itself may not exhibit direct biological activity, its derivatives often do. The compound is utilized to create:

- Pharmaceutical Intermediates : By incorporating this compound into larger molecular frameworks, researchers can develop new drugs with enhanced efficacy and specificity.

Case Studies

Several studies have highlighted the applications of this compound in real-world scenarios:

- Synthesis of Pyrimidine Derivatives : A study demonstrated the utility of this compound in synthesizing pyrimidine derivatives that showed promising anti-cancer activity.

- Development of Drug Conjugates : Researchers have utilized CuAAC reactions involving this compound to create drug conjugates that enhance delivery and efficacy in targeted therapies .

- Functional Material Development : The compound has been incorporated into polymeric materials that exhibit enhanced properties for biomedical applications.

Mécanisme D'action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The alkyne group can undergo cycloaddition reactions, forming heterocyclic compounds that are of interest in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a phenyl group and a hydroxyl group.

Methyl 2-((tert-butoxycarbonyl)amino)-4-pentenoate: Similar but contains an alkene instead of an alkyne.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is unique due to its alkyne functionality, which allows for a broader range of chemical transformations compared to its alkene and phenyl counterparts .

Activité Biologique

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: CHN O

Molecular Weight: 227.26 g/mol

CAS Number: 11817013

The structure of this compound features a pent-4-yne backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting that this compound may inhibit the growth of certain bacteria and fungi. This activity could be attributed to its ability to interfere with microbial cell wall synthesis or function.

- Anti-inflammatory Effects : Research has shown that derivatives of compounds similar to this compound can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Assessment : In vitro assays conducted on breast cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes.

- Inflammation Modulation : A recent investigation into the anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its therapeutic application in inflammatory diseases.

Research Findings

Recent research highlights the importance of structure-activity relationships (SARs) in understanding the biological mechanisms underlying the activity of this compound. Modifications to the Boc group or the alkyne moiety can significantly alter potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationships

Propriétés

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMUXIIQQHTMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441441 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173306-82-6 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.